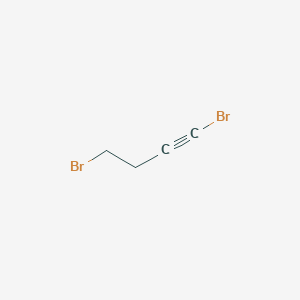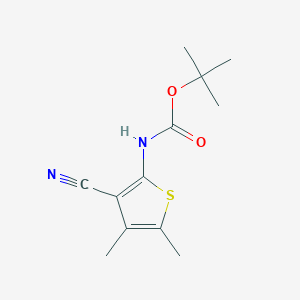
Tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate: is an organic compound that belongs to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a tert-butyl carbamate group, a cyano group, and two methyl groups attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with a sulfur source.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methyl halides in the presence of a strong base.
Introduction of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.
Introduction of the Tert-butyl Carbamate Group: The tert-butyl carbamate group can be introduced through the reaction of the thiophene derivative with tert-butyl chloroformate in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The compound can undergo various substitution reactions, such as nucleophilic or electrophilic substitution, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles or electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced cyano derivatives
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology
In biology, the compound may be used in the development of bioactive molecules, such as enzyme inhibitors or receptor modulators. Its structural features can be tailored to interact with specific biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, the compound can be used in the production of advanced materials, such as polymers or electronic materials. Its unique structural features contribute to the desired properties of these materials.
Mechanism of Action
The mechanism of action of tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or modulating receptor activity. The cyano group and carbamate group can interact with the active sites of enzymes or receptors, leading to the desired biological effect. The thiophene ring provides a stable scaffold that enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (3-cyano-4-methylthiophen-2-yl)carbamate
- Tert-butyl (3-cyano-5-methylthiophen-2-yl)carbamate
- Tert-butyl (3-cyano-4,5-dimethylfuran-2-yl)carbamate
Uniqueness
Tert-butyl (3-cyano-4,5-dimethylthiophen-2-yl)carbamate is unique due to the presence of both the cyano group and the tert-butyl carbamate group on the thiophene ring. This combination of functional groups provides a versatile platform for further chemical modifications and enhances the compound’s potential applications in various fields. The presence of two methyl groups on the thiophene ring also contributes to its distinct chemical and physical properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C12H16N2O2S |
|---|---|
Molecular Weight |
252.33 g/mol |
IUPAC Name |
tert-butyl N-(3-cyano-4,5-dimethylthiophen-2-yl)carbamate |
InChI |
InChI=1S/C12H16N2O2S/c1-7-8(2)17-10(9(7)6-13)14-11(15)16-12(3,4)5/h1-5H3,(H,14,15) |
InChI Key |
JEJIZSRJIFEQFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



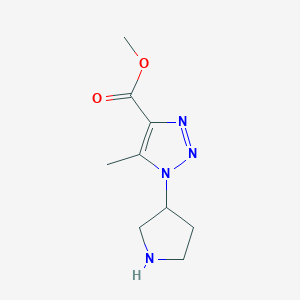
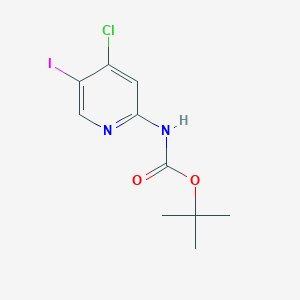

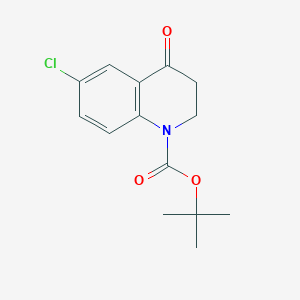
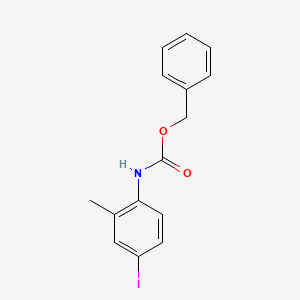
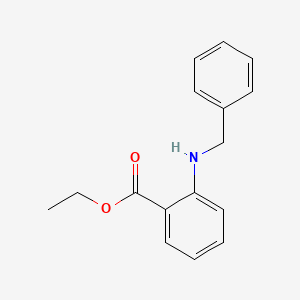

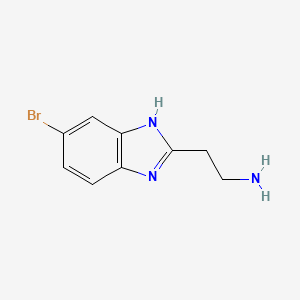
![N-[(2,5-Difluorophenyl)methylidene]hydroxylamine](/img/structure/B13503291.png)

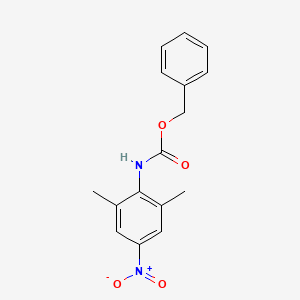
![3',4'-Dihydrospiro[cyclohexane-1,2'-pyrano[3,2-b]pyridin]-4'-one](/img/structure/B13503310.png)
